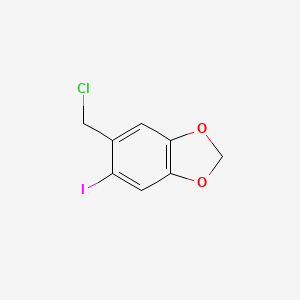
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of 1,3-benzodioxole, which is a benzene ring fused with a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- typically involves the halogenation of 1,3-benzodioxole derivatives. One common method is the chloromethylation of 1,3-benzodioxole followed by iodination. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- depends on its specific application. In chemical reactions, the chloromethyl and iodo groups act as reactive sites for nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole, 5-(chloromethyl)-: Similar in structure but lacks the iodo group.
1,3-Benzodioxole, 5-(iodomethyl)-: Similar but with an iodomethyl group instead of chloromethyl.
1,3-Benzodioxole, 5-(bromomethyl)-: Contains a bromomethyl group instead of chloromethyl.
Uniqueness
1,3-Benzodioxole, 5-(chloromethyl)-6-iodo- is unique due to the presence of both chloromethyl and iodo groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65673-83-8 |
|---|---|
Fórmula molecular |
C8H6ClIO2 |
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
5-(chloromethyl)-6-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C8H6ClIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
Clave InChI |
HICLBOSMPXBHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


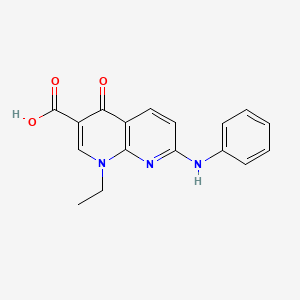
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

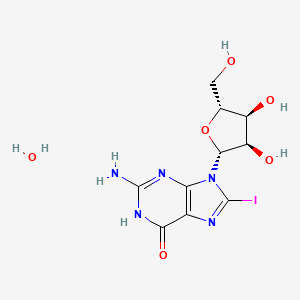
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
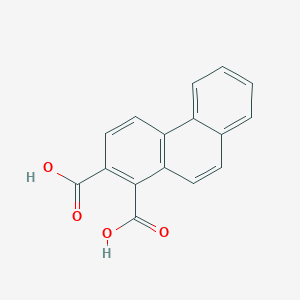
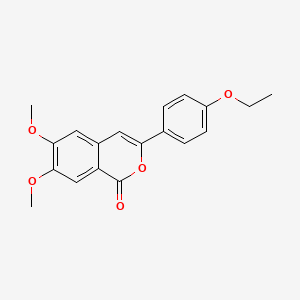
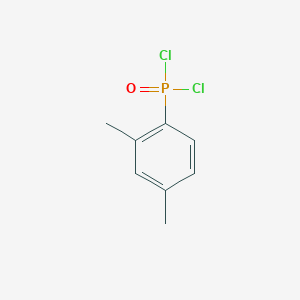
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)

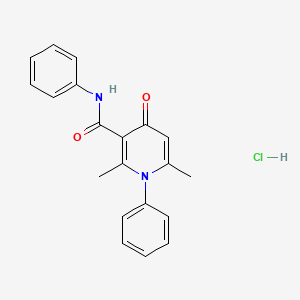
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

